1-(3-bromophenyl)-1H-pyrrole
Overview
Description
Synthesis Analysis
The synthesis of pyrrole derivatives, including 1-(3-bromophenyl)-1H-pyrrole, often involves catalytic reactions and coupling methodologies. For instance, pyrrolo[1,2-a]quinolines and ullazines can be synthesized from N-arylpyrroles with arylalkynes under visible light irradiation, suggesting a method that might be applicable to synthesizing variants of 1-(3-bromophenyl)-1H-pyrrole (Das, Ghosh, & Koenig, 2016).
Molecular Structure Analysis
Molecular structure analyses of pyrrole derivatives reveal diverse conformations and interactions. For example, studies on similar bromophenyl-pyrrole structures show specific orientations and conformations influenced by substituents and interactions within the crystal structure (Nirmala et al., 2009).
Chemical Reactions and Properties
Chemical reactions involving 1-(3-bromophenyl)-1H-pyrrole derivatives are pivotal in synthesizing complex molecules. Reactions under blue light irradiation catalyzed by rhodamine 6G, for instance, indicate the compound's reactivity and potential in synthesizing pyrrolo[1,2-a]quinolines (Das, Ghosh, & Koenig, 2016).
Physical Properties Analysis
The physical properties, such as solubility and fluorescence, of pyrrole derivatives, are significant for their application in materials science. Highly luminescent polymers containing pyrrolo[3,4-c]pyrrole units, for example, exhibit strong fluorescence and solubility in common organic solvents, which might extend to derivatives of 1-(3-bromophenyl)-1H-pyrrole (Zhang & Tieke, 2008).
Chemical Properties Analysis
The chemical properties of 1-(3-bromophenyl)-1H-pyrrole derivatives, such as their reactivity in coupling reactions and light-mediated annulations, underscore their versatility in synthetic chemistry. The synthesis of pyrrolo[1,2-a]quinolines underlines the compound's utility in constructing complex molecular structures (Das, Ghosh, & Koenig, 2016).
Scientific Research Applications
1. Pharmacokinetic Study and Metabolite Identification
- Summary of Application: This study focuses on the pharmacokinetic characterization of 1-(3-bromophenyl)-heliamine (BH), an anti-arrhythmias agent, as well as the identification of its metabolites, both in vitro and in vivo .
- Methods of Application: A UHPLC-MS/MS method was developed and validated to quantify BH in rat plasma with a linear range of 1–1000 ng/mL . The validated method was applied to a pharmacokinetic study in rats .
- Results or Outcomes: The maximum concentration C max (568.65 ± 122.14 ng/mL) reached 1.00 ± 0.45 h after oral administration . The main metabolic pathways appeared to be phase-I of demethylation, dehydrogenation, and epoxidation, and phase II of glucuronide and sulfate metabolites . Finally, a total of 18 metabolites were characterized, including 10 phase I metabolites and 8 phase II metabolites .
2. Synthesis, Crystal Structure, DFT Studies and Biological Activity
- Summary of Application: This research relates to the first synthesis, the structure determination, the DFT studies and the use of a new biomolecule designed with a β-ketoenol group bounded to a pyrazolic moiety .
- Methods of Application: The β-ketoenol form was recrystallized from methanol (95%) to obtain the (Z)-3-(3-bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one compound which was confirmed by FT-IR, 1 H-NMR, 13 C NMR, and mass spectroscopy .
- Results or Outcomes: The synthesized compound, screened for its in vitro antifungal behavior against the Fusarium oxysporum f.sp. albedinis FAO fungal strains, shows a moderate activity with an inhibition percentage of 46% . The product was also tested against three bacterial strains (Escherichia coli, Bacillus subtilis and Micrococcus luteus), but no significant effect was observed against these organisms .
3. Synthesis, Anticancer Activity, and In Silico Studies
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(3-bromophenyl)pyrrole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN/c11-9-4-3-5-10(8-9)12-6-1-2-7-12/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEUXOIBRUWVBGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50349072 | |
Record name | 1-(3-bromophenyl)-1H-pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50349072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-bromophenyl)-1H-pyrrole | |
CAS RN |
107302-22-7 | |
Record name | 1-(3-bromophenyl)-1H-pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50349072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.